molecular formula C20H43OSi B14495571 Silane, dimethyl(octadecyloxy)-

Silane, dimethyl(octadecyloxy)-

Cat. No.: B14495571
M. Wt: 327.6 g/mol
InChI Key: VOCNXMMJRQSMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, dimethyl(octadecyloxy)- (CAS 18748-98-6), also known as trimethyl(octadecyloxy)silane or stearyloxytrimethylsilane, is an organosilicon compound with the molecular formula C₂₁H₄₆OSi and a molecular weight of 342.684 g/mol . It features a long-chain octadecyloxy (C₁₈H₃₇O–) group bonded to a dimethylsilane core. This structure imparts hydrophobic properties, making it valuable in applications requiring water repellency, such as surface treatments for concrete and polymer modifications.

The compound’s large alkyl chain enhances its ability to form durable, non-polar coatings, which are critical in protective coatings and silicone-based materials. Its synthesis typically involves the reaction of chlorosilanes with stearyl alcohol, as seen in related compounds like dimethyloctadecylchlorosilane (CAS 18643-08-8) .

Properties

Molecular Formula

C20H43OSi

Molecular Weight

327.6 g/mol

InChI

InChI=1S/C20H43OSi/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2)3/h4-20H2,1-3H3

InChI Key

VOCNXMMJRQSMLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCO[Si](C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(octadecyloxy)silane can be synthesized through the reaction of dimethylchlorosilane with octadecanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the substitution of the chlorine atom with the octadecyloxy group.

Industrial Production Methods

In industrial settings, the production of dimethyl(octadecyloxy)silane often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(octadecyloxy)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.

    Substitution: The octadecyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used to substitute the octadecyloxy group.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silane hydrides.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Dimethyl(octadecyloxy)silane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Employed in the modification of surfaces for biological assays and as a component in the synthesis of biomaterials.

    Medicine: Utilized in the development of drug delivery systems and medical implants due to its biocompatibility.

    Industry: Applied in the production of coatings, adhesives, and sealants, as well as in the formulation of lubricants and anti-foaming agents.

Mechanism of Action

The mechanism by which dimethyl(octadecyloxy)silane exerts its effects is primarily through its ability to form strong bonds with various substrates. The silicon-oxygen bond in the compound is highly stable, allowing it to act as a coupling agent that enhances the adhesion between different materials. This property is particularly useful in the development of coatings and adhesives.

Comparison with Similar Compounds

Comparison with Similar Organosilicon Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between dimethyl(octadecyloxy)silane and related compounds:

Compound Molecular Formula Functional Groups Molecular Weight (g/mol) Key Applications References
Dimethyl(octadecyloxy)silane C₂₁H₄₆OSi Octadecyloxy (–OC₁₈H₃₇), dimethylsilane 342.684 Hydrophobic coatings, concrete protection
Chlorodimethyloctadecylsilane C₂₀H₄₃ClSi Chloro (–Cl), dimethylsilane 347.094 Intermediate in silicone synthesis
Diethoxydimethylsilane C₆H₁₆O₂Si Ethoxy (–OCH₂CH₃), dimethylsilane 148.276 Crosslinking agent, adhesives
Stearoxytrimethylsilane C₂₁H₄₆OSi Stearyloxy (–OC₁₈H₃₇), trimethylsilane 342.684 Lubricants, surfactants
Hexamethyldisiloxane C₆H₁₈OSi₂ Trimethylsiloxane (–OSi(CH₃)₃) 162.380 Solvent, dielectric fluids
Key Observations:

Chain Length and Hydrophobicity :

  • Dimethyl(octadecyloxy)silane and stearoxytrimethylsilane share an 18-carbon chain, providing superior hydrophobicity compared to shorter-chain analogs like diethoxydimethylsilane .
  • Chlorodimethyloctadecylsilane replaces the octadecyloxy group with a reactive chloro group, making it a precursor in silicone chemistry rather than a standalone hydrophobe .

Reactivity: Chlorinated silanes (e.g., chlorodimethyloctadecylsilane) are highly reactive toward nucleophiles (e.g., alcohols, amines), enabling covalent bonding in polymer matrices . Ethoxy-substituted silanes (e.g., diethoxydimethylsilane) undergo hydrolysis to form silanol groups, facilitating crosslinking in adhesives and sealants .

Volatility and Stability :

  • Hexamethyldisiloxane’s low molecular weight and siloxane backbone make it volatile and thermally stable, ideal for high-temperature applications .
  • Dimethyl(octadecyloxy)silane’s long alkyl chain reduces volatility, enhancing persistence in surface treatments .
A. Concrete Protection
  • Dimethyl(octadecyloxy)silane is used in silane impregnation for concrete, where its small molecular size allows deep penetration into capillary pores. This forms a hydrophobic layer that resists chloride ion ingress and freeze-thaw damage .
  • Comparison with Diethoxydimethylsilane : While both compounds penetrate concrete, the octadecyloxy group provides longer-lasting protection due to reduced solubility in water compared to ethoxy groups .
B. Rubber and Tire Manufacturing
  • In silica-reinforced tire treads, NXT silane (a proprietary silane coupling agent) outperforms dimethyl(octadecyloxy)silane in reducing mixing steps and improving scorch safety (Table 3, ).
  • Hexamethyldisiloxane acts as a plasticizer in rubber but lacks coupling functionality, limiting its role compared to reactive silanes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.